molecular formula C13H11IN2O3S B12454749 N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide

N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide

Cat. No.: B12454749
M. Wt: 402.21 g/mol
InChI Key: BIBVMIMZAOHNJU-UHFFFAOYSA-N
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Description

3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core substituted with iodine, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reaction steps .

Chemical Reactions Analysis

Types of Reactions

3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines .

Scientific Research Applications

3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.21 g/mol

IUPAC Name

N'-(3-iodo-4-methoxybenzoyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C13H11IN2O3S/c1-19-10-5-4-8(7-9(10)14)12(17)15-16-13(18)11-3-2-6-20-11/h2-7H,1H3,(H,15,17)(H,16,18)

InChI Key

BIBVMIMZAOHNJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CS2)I

Origin of Product

United States

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